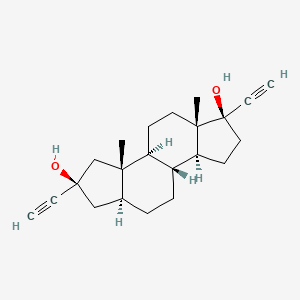

AF-45

Description

Structure

3D Structure

Properties

CAS No. |

1045-29-0 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol |

InChI |

InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 |

InChI Key |

HUUUMTTWAPMBMU-ZBJWQKIUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,17,diethynyl-2,17-dihydroxy-A-norandrostane A-norandrostane-2 alpha,17 alpha-diethynyl-2 beta,17 beta-diol AF 45 AF-45 anordiol anordiol, (2beta,17alpha)-isomer anordiol, (2beta,5alpha,17alpha)-isomer anordiol, (5alpha,17alpha)-isomer H 241 H241 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry and Application of ¹⁸F-AV-45 (Florbetapir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-AV-45, also known as Florbetapir (¹⁸F) and marketed under the brand name Amyvid, is a fluorine-18 radiolabeled positron emission tomography (PET) imaging agent. It is a crucial tool in the evaluation of Alzheimer's disease and other causes of cognitive decline. This technical guide provides an in-depth overview of the chemical structure, synthesis, and application of ¹⁸F-AV-45, tailored for professionals in research and drug development.

Chemical Structure

¹⁸F-AV-45 is a derivative of stilbene.[1] Its chemical structure consists of a substituted pyridine ring linked to a 2-(4-methylaminophenyl)vinyl group. The fluorine-18 radioisotope is incorporated into a polyethylene glycol (PEG)-like chain, specifically a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy group, attached to the pyridine ring.[1] This design allows the molecule to be sufficiently lipophilic to cross the blood-brain barrier while also possessing favorable pharmacokinetic properties for PET imaging.

The IUPAC name for ¹⁸F-AV-45 is 4-[(E)-2-[6-[2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]vinyl]-N-methylaniline. Its molecular formula is C₂₀H₂₅¹⁸FN₂O₃.

Mechanism of Action

¹⁸F-AV-45 is designed to bind with high affinity and specificity to β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease.[1][2] The planar structure of the stilbene-like core allows it to intercalate between the β-sheets of aggregated Aβ fibrils. The presence of the fluorine-18 radioisotope enables the detection of these plaques using PET imaging. A positive ¹⁸F-AV-45 PET scan, indicating the presence of moderate to frequent Aβ plaques, is a key piece of information in the diagnostic workup for cognitive impairment.

Quantitative Data Summary

The following tables summarize key quantitative data for ¹⁸F-AV-45, compiled from various preclinical and clinical studies.

Table 1: Binding Affinity for β-Amyloid Plaques

| Parameter | Value | Species/Tissue | Reference |

| Dissociation Constant (Kd) | 3.72 ± 0.30 nM | Human AD Brain Homogenates | [1][2] |

| Dissociation Constant (Kd) | 3.7 ± 0.3 nmol/L | Human AD Brain Tissue | [3] |

| Inhibition Constant (Ki) | 2.87 ± 0.17 nM | Human AD Brain Homogenates | [1] |

| Inhibition Constant (Ki) | 4.02 ± 0.22 nM | Not Specified | [4] |

| Inhibition Constant (Ki) | 7.52 nM | Aβ Aggregates | [5] |

| Maximum Binding Capacity (Bmax) | 8800 ± 1600 fmol/mg protein | Human AD Brain Tissue | [3] |

Table 2: Radiosynthesis and Quality Control

| Parameter | Value | Notes | Reference |

| Radiochemical Yield | 10% - 30% (decay corrected) | Automated Synthesis | |

| Radiochemical Yield | 14.2% ± 2.7% | Automated Synthesis | |

| Radiochemical Yield | 33.6 ± 5.2% (not decay corrected) | Automated Synthesis | [6] |

| Radiochemical Purity | > 95% | HPLC | [6] |

| Specific Activity | >37,000–185,000 MBq/mmol | At end of synthesis | |

| Synthesis Time | ~50 - 60 minutes | Automated Modules | [6] |

Table 3: Pharmacokinetics

| Parameter | Value | Species | Notes | Reference |

| Brain Uptake (2 min) | 6.8% injected dose/g | Mouse | Rapid initial uptake | [3] |

| Brain Uptake (60 min) | 1.9% injected dose/g | Mouse | Rapid washout from normal brain | [3] |

| Blood Clearance | < 5% of injected ¹⁸F in blood by 20 min | Human | Rapid clearance from circulation | |

| Effective Dose | 7 mSv | Human | For a 370 MBq (10 mCi) dose | [3][7] |

Experimental Protocols

Automated Radiosynthesis of ¹⁸F-AV-45

The synthesis of ¹⁸F-AV-45 is typically performed using an automated radiosynthesis module. The general procedure involves a two-step process:

-

¹⁸F-Fluorination: The precursor, a tosylate-protected derivative of AV-45, is reacted with [¹⁸F]fluoride. The reaction is a nucleophilic substitution carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 120°C) for approximately 10 minutes.

-

Deprotection: The protecting group (e.g., a Boc group) on the amine is removed by acid hydrolysis, typically using hydrochloric acid at a high temperature (e.g., 120°C) for about 5 minutes.

-

Purification: The crude reaction mixture is then purified, most commonly using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection.

In Vitro Autoradiography

This technique is used to visualize the binding of ¹⁸F-AV-45 to β-amyloid plaques in postmortem brain tissue sections.

-

Tissue Preparation: Frozen brain sections (e.g., 20 µm thick) from Alzheimer's disease patients and healthy controls are used.

-

Incubation: The sections are incubated with a solution containing ¹⁸F-AV-45 (e.g., 0.3 nM in 40% ethanol) for 1 hour at room temperature.[1][8]

-

Washing: To remove non-specifically bound tracer, the sections are washed in a series of solutions, which may include saturated lithium carbonate in 40% ethanol, followed by 40% ethanol and a final rinse with water.[1][8]

-

Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiography film for a sufficient duration (e.g., 12-18 hours) to detect the radioactive signal.[1][8]

PET Imaging Protocol

Clinical PET imaging with ¹⁸F-AV-45 is performed to assess β-amyloid plaque density in the brains of patients with cognitive impairment.

-

Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of ¹⁸F-AV-45 is administered to the patient.[7][9]

-

Uptake Period: There is a waiting period of 30 to 50 minutes after injection to allow for the tracer to distribute in the brain and for unbound tracer to clear from the bloodstream.[7][9]

-

Image Acquisition: A 10-minute PET scan of the brain is acquired.[7][9] The patient is positioned supine with the head centered in the scanner's field of view.

-

Image Analysis: The resulting PET images are visually interpreted by trained readers. A positive scan is characterized by a loss of contrast between gray and white matter in at least two cortical regions, indicating significant ¹⁸F-AV-45 retention and, therefore, a moderate to frequent density of β-amyloid plaques.

Visualizations

Caption: Automated radiosynthesis workflow for ¹⁸F-AV-45.

Caption: Clinical workflow for ¹⁸F-AV-45 PET imaging.

References

- 1. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Florbetapir f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of [18F]D3FSP, deuterated AV-45, for imaging of β-amyloid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Highly Deuterated [18F]AV-45, [18F]D15FSP, for Imaging β-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. snmmi.org [snmmi.org]

In Vivo Stability and Metabolism of Florbetapir (¹⁸F): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetapir (¹⁸F), marketed as Amyvid™, is a radiopharmaceutical agent indicated for Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[1][2] Understanding the in vivo stability and metabolic fate of Florbetapir is critical for accurate image interpretation and for the development of novel amyloid imaging agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics, metabolism, and experimental protocols used to assess the in vivo characteristics of Florbetapir.

Pharmacokinetics and In Vivo Stability

Following intravenous administration, Florbetapir (¹⁸F) rapidly crosses the blood-brain barrier and binds to β-amyloid plaques.[1][2] The tracer is also characterized by its rapid clearance from the bloodstream. Studies have shown that less than 5% of the injected radioactivity remains in the blood 20 minutes post-injection, and this is further reduced to less than 2% by 45 minutes.[3] This rapid clearance is a desirable characteristic for a PET imaging agent as it enhances the signal-to-noise ratio by minimizing background radioactivity.

The brain uptake of Florbetapir maximizes within minutes of injection and then clears rapidly from circulation within the first 30 minutes.[1] After this initial clearance phase, the activity in the brain remains in a relatively steady state between 40 to 90 minutes post-injection, providing a suitable window for PET imaging.[1]

Metabolism of Florbetapir

The metabolism of Florbetapir is a key factor influencing its pharmacokinetic profile. The radioactivity present in the circulation during the imaging window (30-90 minutes) is predominantly in the form of polar metabolites.[1] Similarly, the radioactivity excreted in the urine is almost entirely composed of these polar metabolites, indicating that the parent compound is extensively metabolized.[1][3]

Three primary metabolites of Florbetapir have been identified:

-

[¹⁸F]AV-160 (desmethyl-[¹⁸F]AV-45)

-

[¹⁸F]AV-267 (N-acetyl–[¹⁸F]AV-160)

-

An unidentified polar [¹⁸F]-species [1]

While these radiolabeled metabolites contribute to the overall radioactivity detected in the body, their high polarity limits their ability to cross the blood-brain barrier, thus minimizing interference with the detection of the parent compound bound to amyloid plaques in the brain.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vivo stability and metabolism of Florbetapir.

| Parameter | Value | Reference |

| Blood Clearance | ||

| % Injected Radioactivity at 20 min | < 5% | [3] |

| % Injected Radioactivity at 45 min | < 2% | |

| Brain Uptake | ||

| Time to Maximum Uptake | Several minutes post-injection | [1] |

| Steady State for Imaging | 40 - 90 minutes post-injection | [1] |

| Metabolism | ||

| Primary Form in Circulation (30-90 min) | Polar Metabolites | [1] |

| Primary Form in Urine | Polar Metabolites | [1][3] |

Table 1: Pharmacokinetic and Metabolic Parameters of Florbetapir (¹⁸F)

Experimental Protocols

PET Imaging Protocol

A standardized protocol is followed for Florbetapir PET imaging to ensure consistency and accuracy in amyloid plaque estimation.

-

Dose Administration: A recommended dose of 370 MBq (10 mCi) of Florbetapir (¹⁸F) is administered as a single intravenous bolus in a total volume of 10 mL or less.[2] The injection is followed by an intravenous flush of 0.9% sterile sodium chloride.[2]

-

Uptake Period: Following injection, there is an uptake period of 30 to 50 minutes.[2] During this time, the patient can rest comfortably.

-

Image Acquisition: A 10-minute PET scan is acquired starting 30 to 50 minutes after the injection.[2] The patient is positioned supine with the head centered in the PET scanner's field of view. Head movement should be minimized using restraints if necessary.[2]

Metabolite Analysis Protocol

The analysis of Florbetapir metabolites is crucial for understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) is the standard method used for this purpose.

-

Blood Sampling: Blood samples are typically collected at various time points after the administration of Florbetapir to characterize the kinetics of the parent compound and its metabolites.

-

Sample Preparation: Plasma is separated from the blood samples by centrifugation. Proteins in the plasma are then precipitated, often using a solvent like acetonitrile, to release the drug and its metabolites.

-

HPLC Analysis: The supernatant containing the parent drug and metabolites is injected into an HPLC system. A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), with the composition varied in a gradient to achieve optimal separation. A radiodetector is used to monitor the elution of the radiolabeled parent compound and its metabolites.

Visualizations

Caption: Metabolic pathway of Florbetapir (¹⁸F).

Caption: Experimental workflow for Florbetapir metabolite analysis.

Conclusion

Florbetapir (¹⁸F) exhibits favorable pharmacokinetic properties for a β-amyloid PET imaging agent, including rapid blood clearance and extensive metabolism to polar compounds that do not significantly interfere with brain imaging. A thorough understanding of its in vivo stability and metabolic pathways, as outlined in this guide, is essential for the accurate interpretation of PET scans in the evaluation of Alzheimer's disease and for guiding the future development of next-generation radiopharmaceuticals.

References

Preclinical Evaluation of 18F-AV-45: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-AV-45, also known as florbetapir F 18, is a radio-labeled pharmaceutical agent developed for Positron Emission Tomography (PET) imaging of β-amyloid (Aβ) plaques in the brain, a hallmark pathology of Alzheimer's disease.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of 18F-AV-45 in various animal models, focusing on its binding characteristics, biodistribution, pharmacokinetics, and metabolism. The information presented is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies involving this important imaging agent.

In Vitro Binding Characteristics

The affinity and specificity of 18F-AV-45 for Aβ plaques have been extensively characterized through in vitro binding assays using postmortem human brain tissue from Alzheimer's disease patients.[1][2][3]

Binding Affinity and Density

Saturation binding studies with 18F-AV-45 in homogenates of AD brain tissue have demonstrated high-affinity and specific binding to a single site.[1]

| Parameter | Value | Tissue Source |

| Dissociation Constant (Kd) | 3.72 ± 0.30 nM | Postmortem AD brain homogenates |

| Maximum Binding Capacity (Bmax) | 8,811 ± 1,643 fmol/mg protein | Postmortem AD brain homogenates |

| Table 1: In Vitro Binding Affinity and Density of 18F-AV-45.[1] |

Competitive Binding Assays

Competitive binding studies have further confirmed the high affinity of 18F-AV-45 for Aβ plaques.

| Competitor | Ki (nM) |

| AV-45 (unlabeled) | 2.87 ± 0.17 |

| Table 2: Inhibition Constants (Ki) for 18F-AV-45 Binding.[1] |

Experimental Protocols: In Vitro Binding Assays

Saturation Binding Assay:

-

Tissue Preparation: Postmortem human AD brain tissue homogenates are prepared.

-

Incubation: Aliquots of brain homogenates are incubated with increasing concentrations of 18F-AV-45.

-

Determination of Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration of a competing ligand (e.g., unlabeled AV-45) to determine non-specific binding.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.[1]

Competitive Binding Assay:

-

Tissue Preparation: Postmortem human AD brain tissue homogenates are prepared.

-

Incubation: Aliquots of brain homogenates are incubated with a fixed concentration of 18F-AV-45 and increasing concentrations of competing ligands.

-

Separation and Quantification: As described for the saturation binding assay.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of 18F-AV-45 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Biodistribution

Biodistribution studies in healthy animals are crucial for determining the uptake, distribution, and clearance of a radiotracer.

Mouse Biodistribution

Following intravenous injection in healthy mice, 18F-AV-45 demonstrates high initial brain uptake followed by rapid washout.[1]

| Organ | 2 min (%ID/g) | 10 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |

| Brain | 6.0 (approx.) | - | 1.3 (approx.) | - |

| Blood | - | - | - | - |

| Heart | - | - | - | - |

| Lungs | - | - | - | - |

| Liver | - | - | - | - |

| Kidneys | - | - | - | - |

| Spleen | - | - | - | - |

| Muscle | - | - | - | - |

| Bone | 1.31 | - | - | 4.04 |

| Table 3: Biodistribution of 18F-AV-45 in Healthy Mice (% Injected Dose per Gram).[5] |

Note: A comprehensive table with all organs and time points was not available in a single source. The data presented is a compilation from available literature.

Experimental Protocol: Mouse Biodistribution Study

-

Animal Model: Healthy mice (specify strain, age, and sex).

-

Radiotracer Administration: A known amount of 18F-AV-45 is injected intravenously via the tail vein.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 10, 30, 60 minutes).

-

Tissue Dissection: Blood and various organs of interest are collected, weighed, and the radioactivity is measured using a gamma counter.

-

Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

Ex Vivo Autoradiography in Transgenic Mice

Ex vivo autoradiography in transgenic animal models of Alzheimer's disease, such as the APPswe/PSEN1 mouse model, is used to visualize the specific binding of 18F-AV-45 to Aβ plaques in the brain.[1][4]

Studies in 25-month-old APPswe/PSEN1 transgenic mice show dense labeling of plaques in the cortical regions and hippocampus with 18F-AV-45.[3] This labeling co-localizes with thioflavin S staining, confirming the specificity for Aβ plaques.[3]

Experimental Protocol: Ex Vivo Autoradiography

-

Animal Model: Aged transgenic mice with Aβ pathology (e.g., APPswe/PSEN1) and wild-type controls.[1][4]

-

Radiotracer Administration: 18F-AV-45 is injected intravenously.

-

Brain Extraction: At a specific time point post-injection (e.g., 30 minutes), mice are euthanized, and their brains are rapidly removed and frozen.[3]

-

Sectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm).

-

Autoradiography: The brain sections are exposed to a phosphor imaging plate or film.

-

Imaging: The distribution of radioactivity in the brain sections is visualized and quantified.

-

Histological Correlation: Adjacent sections can be stained with traditional plaque-staining dyes (e.g., thioflavin S) to confirm the co-localization of the radiotracer with Aβ plaques.[3]

Small Animal PET Imaging in Non-Human Primates

PET imaging in non-human primates provides valuable information on the brain kinetics of 18F-AV-45 in a species more closely related to humans.

In a rhesus monkey, intravenous injection of 18F-AV-45 (173.9 MBq) resulted in efficient penetration of the blood-brain barrier.[1] The peak brain uptake was approximately 4.4% of the injected dose and occurred at around 7 minutes post-injection.[1] The tracer showed rapid washout from the brain, with similar radioactivity levels in the cortex and white matter by 20 minutes post-injection.[1]

Experimental Protocol: Small Animal PET Imaging

-

Animal Model: Healthy non-human primate (e.g., rhesus monkey).

-

Radiotracer Administration: A bolus intravenous injection of 18F-AV-45.[1]

-

PET Scan: Dynamic PET imaging of the brain is performed immediately after injection for a specified duration.

-

Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for different brain regions of interest (e.g., cortex, white matter).

-

Data Quantification: Brain uptake is typically quantified as the percentage of the injected dose or as Standardized Uptake Values (SUV).

Metabolism in Mice

Understanding the metabolic fate of 18F-AV-45 is essential for interpreting PET imaging data, as radiometabolites can potentially cross the blood-brain barrier and contribute to the signal.

In healthy mice, 18F-AV-45 is rapidly metabolized.[3] At 30 minutes after intravenous injection, only about 30% of the parent compound remains in the plasma.[3] The biological half-life in mouse plasma is estimated to be less than 30 minutes.[3]

Experimental Protocol: Metabolism Analysis

-

Animal Model: Healthy mice.

-

Radiotracer Administration: Inject 370-555 MBq of 18F-AV-45 intravenously.[1][3]

-

Sample Collection: Sacrifice mice at 2, 10, 30, and 60 minutes post-injection and collect blood.[1][3]

-

Plasma Separation: Centrifuge blood samples to separate plasma.[1][3]

-

Protein Precipitation: Mix plasma with an equal volume of acetonitrile and centrifuge to remove denatured proteins.[1][3]

-

HPLC Analysis: Analyze the supernatant using radio-HPLC to separate and quantify the parent compound and its radiometabolites.[1][3]

Conclusion

The preclinical evaluation of 18F-AV-45 in various animal models has consistently demonstrated its favorable properties as a PET imaging agent for Aβ plaques. Its high binding affinity and specificity, coupled with excellent brain penetration and rapid washout kinetics, support its use as a valuable tool in Alzheimer's disease research and drug development.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies with 18F-AV-45.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET imaging with [18F]AV-45 in an APP/PS1-21 murine model of amyloid plaque deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding 18F-AV-45 Uptake in Different Brain Regions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 18F-AV-45 (Florbetapir F 18), a radioactive diagnostic agent used for Positron Emission Tomography (PET) imaging of the brain.[1] It is designed to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[1] This document details the underlying mechanism of amyloid plaque formation, experimental protocols for 18F-AV-45 PET imaging, and quantitative data on its uptake in various brain regions.

The Biology of Amyloid Plaque Formation

Amyloid plaques are extracellular deposits primarily composed of misfolded amyloid-beta (Aβ) proteins, which are a pathological hallmark of Alzheimer's disease.[2][3] The formation of these plaques is a complex process that is thought to play a central role in the neurodegenerative cascade of AD.[2]

The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides is the initiating event in AD pathogenesis.[2] Aβ peptides are derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein abundant in neurons, by β-secretase and γ-secretase enzymes.[3][4] This process, known as the amyloidogenic pathway, results in Aβ fragments of varying lengths, with Aβ42 being particularly prone to aggregation due to its "stickier" nature.[2][4]

These Aβ monomers can then aggregate into soluble oligomers, which are considered to be the most neurotoxic species. These oligomers can further assemble into larger, insoluble fibrils that deposit as amyloid plaques in the brain parenchyma.[3][5] The accumulation of these plaques disrupts synaptic function, elicits a neuroinflammatory response involving microglia and astrocytes, and is believed to contribute to the formation of neurofibrillary tangles, another key feature of AD, ultimately leading to neuronal death and cognitive decline.[2][6]

Quantitative Data on 18F-AV-45 Uptake

The uptake of 18F-AV-45 in the brain is quantified using the Standardized Uptake Value Ratio (SUVR), which is a ratio of the tracer uptake in a region of interest to that in a reference region typically devoid of specific binding, such as the cerebellum.[7][8][9] Higher SUVR values are indicative of greater amyloid-beta plaque density.

The following tables summarize quantitative 18F-AV-45 SUVR data from a study comparing patients with Alzheimer's Disease (AD), individuals with Mild Cognitive Impairment (MCI), and Healthy Controls (HC).[7][8][10]

Table 1: Global Cortical 18F-AV-45 SUVR in AD, MCI, and HC

| Patient Group | Median SUVR | Interquartile Range (Q1-Q3) |

| Alzheimer's Disease (AD) | 1.20 | 1.16 - 1.30 |

| Mild Cognitive Impairment (MCI) | Not Reported | Not Reported |

| Healthy Controls (HC) | 1.05 | 1.04 - 1.08 |

Data from a study by Camus et al. (2012).[7][8][10]

Table 2: Regional 18F-AV-45 SUVR in AD, MCI, and HC

| Brain Region | Alzheimer's Disease (AD) Median SUVR (Q1-Q3) | Mild Cognitive Impairment (MCI) Median SUVR (Q1-Q3) | Healthy Controls (HC) Median SUVR (Q1-Q3) |

| Precuneus | Higher than HC | Not Reported | Not Reported |

| Anterior Cingulate | Higher than HC | Not Reported | Not Reported |

| Posterior Cingulate | Higher than HC | 1.06 (0.97 - 1.28) | 0.95 (0.82 - 1.02) |

| Frontal Median Cortex | Higher than HC | Not Reported | Not Reported |

| Temporal Cortex | Higher than HC | Not Reported | Not Reported |

| Parietal Cortex | Higher than HC | Not Reported | Not Reported |

| Occipital Cortex | Higher than HC | Not Reported | Not Reported |

Data from a study by Camus et al. (2012).[7][8][10] The study noted that SUVR values were higher in all cortical regions for AD patients compared to HC subjects.

Experimental Protocols for 18F-AV-45 PET Imaging

Standardized protocols are crucial for the reliable acquisition and interpretation of 18F-AV-45 PET scans. The following outlines a typical experimental workflow.

Subject Preparation

-

Inclusion/Exclusion Criteria: Subjects should meet the specific criteria of the research or clinical protocol.[11] Generally, subjects should be at least 18 years of age.[11] Exclusion criteria may include clinically significant hepatic, renal, pulmonary, metabolic, or endocrine disturbances.[11]

-

Medications: No specific medication restrictions are required for 18F-florbetapir imaging.[1] Patients can continue their prescribed medications, including those for dementia.[1]

-

Pregnancy and Breastfeeding: Women of childbearing potential must have a negative pregnancy test and should not be breastfeeding.[11][12]

Radiotracer Administration

-

Dose: A bolus injection of 370 MBq (10 mCi) of 18F-AV-45 is administered intravenously.[12]

PET Image Acquisition

-

Timing: A 10-minute PET scan is typically initiated approximately 50 minutes after the injection of 18F-AV-45.[8][12] Some protocols may allow for a 20-minute acquisition starting 30 to 50 minutes post-injection.[12]

-

Acquisition Mode: Three-dimensional (3D) acquisition is recommended to maximize sensitivity.[1]

-

Corrections: Standard corrections for attenuation, scatter, and energy should be applied.[1]

Image Processing and Analysis

-

Image Reconstruction: PET images are reconstructed using standard algorithms.

-

Co-registration: The PET images are co-registered with the subject's structural MRI to allow for accurate delineation of brain regions.

-

Region of Interest (ROI) Definition: Anatomical ROIs are defined on the co-registered MRI. Cortical regions of interest typically include the frontal, anterior/posterior cingulate, lateral parietal, and lateral temporal regions.[13][14]

-

Reference Region: The whole cerebellum is commonly used as a reference region for SUVR calculation due to its relative lack of amyloid deposition.[13][14]

-

SUVR Calculation: The SUVR is calculated by dividing the mean tracer uptake in each cortical ROI by the mean uptake in the reference region.[9]

Mechanism of 18F-AV-45 Binding

18F-AV-45 is a derivative of stilbene and exhibits high binding affinity and specificity for β-amyloid plaques.[15][16] In vitro studies using postmortem human brain tissue have demonstrated that 18F-AV-45 binds with high affinity to Aβ plaques (Kd = 3.72 ± 0.30 nM).[16][17] Autoradiography studies have confirmed that the binding of 18F-AV-45 is localized to amyloid plaques in the brains of individuals with AD, with no significant binding observed in control brains or to neurofibrillary tangles.[16][17][18] The intensity of 18F-AV-45 binding in vitro shows a strong quantitative correlation with the density of β-amyloid plaques as determined by traditional neuropathological methods such as silver staining, thioflavin S staining, and immunohistochemistry.[17][18]

Conclusion

18F-AV-45 PET imaging is a valuable tool for the in vivo assessment of amyloid-beta plaque burden in the brain. Understanding the underlying biology of amyloid formation, adhering to standardized imaging protocols, and accurately quantifying tracer uptake are all critical for the effective use of this technology in research, clinical trials, and ultimately, in the clinical management of patients with cognitive impairment. This guide provides a foundational understanding of these key aspects to aid researchers and clinicians in the application of 18F-AV-45 PET.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. news-medical.net [news-medical.net]

- 3. Amyloid plaques - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Mechanism of amyloid plaque formation suggests an intracellular basis of Aβ pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Evaluation of Florbetapir F 18 (18F-AV-45) [ctv.veeva.com]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Use of Standardized Uptake Value Ratios Decreases Interreader Variability of [18F] Florbetapir PET Brain Scan Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adni.bitbucket.io [adni.bitbucket.io]

- 15. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Dosimetry Profile of 18F-AV-45 Injection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and dosimetry profile of 18F-AV-45 (Florbetapir F 18), a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of beta-amyloid plaques in the brain. The information presented is collated from a range of clinical trials, preclinical studies, and regulatory documents to support research, clinical development, and informed use of this imaging agent.

Introduction

18F-AV-45, known chemically as (E)-4-(2-(6-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzenamine, is a fluorine-18 labeled PET tracer.[1] Its primary clinical application is to estimate beta-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[2] This document details the safety, biodistribution, and radiation dosimetry of 18F-AV-45, providing essential data and procedural insights for the scientific community.

Safety Profile

The safety of 18F-AV-45 has been evaluated in numerous clinical trials. Overall, it is considered a safe and well-tolerated radiopharmaceutical.

Adverse Events

No serious adverse reactions have been consistently attributed to 18F-AV-45 injection in clinical studies. The most commonly reported adverse events are mild to moderate in severity and transient in nature.

Table 1: Summary of Reported Adverse Events in Clinical Trials

| Adverse Event | Frequency | Severity |

| Injection Site Reactions (pain, bruising, swelling, irritation) | Common | Mild to Moderate |

| Headache | Common | Mild |

| Musculoskeletal Pain (joint or muscle pain) | Common | Mild |

| Increased Blood Pressure | Common | Mild and Transient |

| Nausea | Common | Mild |

| Fatigue | Common | Mild |

| Dizziness | Rare | Mild |

| Chills | Rare | Mild |

| Back Pain | Rare | Mild |

| Neck Pain | Rare | Mild |

| Allergic Reactions (hives, difficulty breathing, swelling) | Rare | Potentially Severe |

Data compiled from multiple sources.[2][3][4][5]

It is important to note that receiving any radioactive agent, including 18F-AV-45, carries a long-term theoretical risk of cancer due to radiation exposure.[2]

Special Populations

-

Geriatric Use: Clinical studies have not demonstrated any geriatric-specific problems that would limit the usefulness of 18F-AV-45 in the elderly.[6]

-

Pediatric Use: The safety and efficacy of 18F-AV-45 have not been established in pediatric patients.[6]

-

Pregnancy and Lactation: Adequate studies in pregnant women have not been conducted. It is advised to inform patients about the potential for fetal harm based on the radiation dose and gestational timing. For nursing mothers, temporary discontinuation of breastfeeding can minimize radiation exposure to the infant.[4]

Radiation Dosimetry

The radiation dosimetry of 18F-AV-45 has been determined through human studies involving whole-body PET/CT scans. The effective dose provides an estimate of the overall radiation risk to the individual.

Human Dosimetry Data

The mean effective dose for 18F-AV-45 is approximately 18.60 ± 4.26 μSv/MBq, which corresponds to an effective dose of 6.88 mSv for a standard 370 MBq (10 mCi) injection.[7] The organs receiving the highest absorbed radiation doses are the gallbladder, upper large intestine, small intestine, liver, and urinary bladder.[7]

Table 2: Estimated Absorbed Radiation Dose per Unit of Injected 18F-AV-45

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Gallbladder Wall | 184.7 ± 78.6 |

| Upper Large Intestine Wall | 74.50 ± 34.20 |

| Small Intestine | 65.50 ± 29.60 |

| Liver | 64.40 ± 22.10 |

| Urinary Bladder Wall | 27.10 ± 11.70 |

| Brain | 5.12 ± 0.41 (% injected dose) |

Data from a pilot study with a 4.8-hour voiding interval.[7][8]

Biodistribution

Following intravenous injection, 18F-AV-45 is distributed throughout the body. It rapidly clears from the blood, with less than 5% of the injected radioactivity remaining in the blood by 20 minutes post-injection.[9]

Human Biodistribution

The highest uptake of 18F-AV-45 is observed in the liver and is primarily excreted through the hepatobiliary and renal systems.[6] The peak uptake in the brain is approximately 5.12% of the injected dose.[8]

Preclinical Biodistribution in Mice

Studies in healthy mice have shown that 18F-AV-45 effectively penetrates the brain and washes out rapidly from healthy brain tissue.[10][11] The liver and kidneys show initial uptake with subsequent washout, while the intestines show an accumulation of radioactivity over time.[10]

Table 3: Preclinical Biodistribution of 18F-AV-45 in Healthy Mice

| Organ | Peak Uptake (%ID/g) at 2 min post-injection |

| Brain (Female) | 6.23 |

| Brain (Male) | 7.33 |

%ID/g = percentage of injected dose per gram of tissue.[10]

Experimental Protocols

Radiolabeling of 18F-AV-45

The synthesis of 18F-AV-45 is typically performed via a nucleophilic substitution reaction. A common method involves the following steps:

-

Production of [18F]Fluoride: [18F]Fluoride is produced in a cyclotron by the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.

-

[18F]Fluorination: The [18F]Fluoride is activated, often using a kryptofix (K222)/potassium carbonate complex. This activated fluoride then displaces a leaving group (e.g., tosylate) on a precursor molecule.

-

Deprotection: A protecting group on the precursor molecule is removed, typically by acid hydrolysis.

-

Purification: The final product, 18F-AV-45, is purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Formulation: The purified 18F-AV-45 is formulated in a sterile, non-pyrogenic solution for intravenous injection, typically containing sodium ascorbate and dehydrated alcohol in 0.9% sodium chloride.[9]

A GMP-compliant automated synthesis can be completed in approximately 105 minutes.[12]

Human PET/CT Imaging Protocol

A standardized protocol for 18F-AV-45 PET imaging in clinical trials is as follows:

-

Patient Preparation: No specific patient preparation is required.

-

Dose Administration: A single intravenous bolus injection of 370 MBq (10 mCi) of 18F-AV-45 is administered.[8] The injection is followed by an intravenous flush of 0.9% sterile sodium chloride.[2]

-

Uptake Period: There is an uptake period of approximately 30 to 50 minutes post-injection to allow for the tracer to distribute and bind to any amyloid plaques.[13]

-

Image Acquisition: A 10-minute brain PET scan is initiated approximately 50 minutes after the injection.[3][8] Dynamic acquisitions may also be performed.

-

Image Reconstruction and Analysis: Images are reconstructed with attenuation correction. The images are then visually assessed by trained readers or quantitatively analyzed by calculating the Standardized Uptake Value Ratio (SUVR) in specific brain regions, using the cerebellum as a reference region.[3]

Human Whole-Body Biodistribution and Dosimetry Protocol

-

Subject Enrollment: Healthy volunteers are recruited for the study.

-

Dose Administration: A bolus injection of a known activity of 18F-AV-45 is administered intravenously.

-

Whole-Body PET/CT Scans: A series of whole-body PET/CT scans are performed over a period of up to 6 hours post-injection.[7]

-

Image Analysis: Volumes of interest (VOIs) are drawn on the PET images for major source organs (e.g., brain, liver, gallbladder, intestines, bladder).

-

Time-Activity Curves: The total activity in each source organ is determined at each time point to generate time-activity curves (TACs).

-

Dosimetry Calculation: The TACs are fitted with exponential functions. These kinetic data are then input into software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) to calculate the absorbed radiation dose to each organ and the total effective dose.[7][14]

Adverse Event Monitoring Protocol

-

Baseline Assessment: A baseline assessment of the subject's health is conducted before the administration of 18F-AV-45, including vital signs and a review of medical history.

-

Monitoring: Subjects are monitored for any adverse events during and after the injection and PET scan.

-

Reporting: All adverse events, regardless of their perceived relationship to the drug, are recorded. This includes the nature, severity, and duration of the event.

-

Follow-up: Subjects may be followed up at specific time points after the scan to monitor for any delayed adverse events.

Visualizations

Caption: Workflow of a typical human 18F-AV-45 PET imaging study.

Caption: The process of beta-amyloid plaque detection using 18F-AV-45 PET.

References

- 1. Florbetapir (18F) - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tech.snmjournals.org [tech.snmjournals.org]

- 6. Whole-body biodistribution and brain PET imaging with [18F]AV-45, a novel amyloid imaging agent--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the biodistribution and radiation dosimetry of the 18F-labelled amyloid imaging probe [18F]FACT in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. What is Florbetapir F-18 used for? [synapse.patsnap.com]

- 14. Radiation dosimetry of florbetapir F 18 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standardized ¹⁸F-AV-45 PET Scan Protocol for Clinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) imaging with the radiotracer ¹⁸F-AV-45 (Florbetapir F 18) is a critical tool in clinical trials for neurodegenerative diseases, particularly Alzheimer's disease. It allows for the in vivo visualization and quantification of β-amyloid (Aβ) plaques, a core neuropathological hallmark of Alzheimer's. Standardization of the PET scan protocol is paramount to ensure the consistency, reliability, and comparability of data across multiple sites in a clinical trial setting. These application notes and protocols provide a detailed framework for conducting ¹⁸F-AV-45 PET scans in accordance with established guidelines and clinical trial best practices.

I. Application Notes

Principle of ¹⁸F-AV-45 PET Imaging

¹⁸F-AV-45 is a fluorine-18 labeled radiopharmaceutical that readily crosses the blood-brain barrier and binds with high affinity to Aβ plaques.[1] The emitted positrons from the ¹⁸F isotope annihilate with electrons in the brain tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting images provide a map of Aβ plaque distribution and density in the brain.

Clinical Significance in Trials

In clinical trials, ¹⁸F-AV-45 PET is utilized for:

-

Subject Selection: To enroll individuals with evidence of amyloid pathology, ensuring the study population is appropriate for anti-amyloid therapeutic interventions.

-

Target Engagement: To provide evidence that a therapeutic agent is interacting with its intended target (Aβ plaques).

-

Longitudinal Monitoring: To track changes in amyloid burden over time as a potential biomarker of disease progression or treatment response.[2]

-

Diagnostic Clarification: To increase the certainty of a clinical diagnosis of Alzheimer's disease.[3]

Image Interpretation

¹⁸F-AV-45 PET scans are interpreted both qualitatively (visually) and quantitatively.

-

Visual Interpretation: A trained reader assesses the PET images for the presence or absence of significant cortical tracer uptake. A positive scan shows increased uptake in cortical gray matter, leading to a loss of contrast between gray and white matter.[4] A negative scan indicates sparse to no amyloid plaques.[1]

-

Quantitative Analysis: The Standardized Uptake Value Ratio (SUVR) is calculated to provide a continuous measure of amyloid burden. This is typically achieved by normalizing the mean tracer uptake in cortical regions of interest to a reference region with minimal specific binding, such as the cerebellum.[5][6] A common cut-off value for amyloid positivity using SUVR is approximately 1.10 to 1.12, though this can vary slightly between studies and software platforms.[5][6]

II. Experimental Protocols

This section outlines the standardized methodology for performing an ¹⁸F-AV-45 PET scan in a clinical trial setting.

Subject and Site Preparation Workflow

References

- 1. Florbetapir (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinical-impact-of-amyloid-pet-using-18f-florbetapir-in-patients-with-cognitive-impairment-and-suspected-alzheimer-s-disease-a-multicenter-study - Ask this paper | Bohrium [bohrium.com]

- 4. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Longitudinal 18F-AV-45 Imaging in Disease Progression Tracking

Introduction

18F-AV-45, also known as Florbetapir F 18, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain.[1][2] It is specifically designed to bind to β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][3] Longitudinal 18F-AV-45 PET imaging allows for the in vivo quantification and tracking of changes in Aβ deposition over time, making it a valuable tool for researchers, scientists, and drug development professionals in understanding disease progression and evaluating the efficacy of anti-amyloid therapies.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting longitudinal 18F-AV-45 PET studies to monitor disease progression in neurodegenerative diseases, with a primary focus on Alzheimer's disease.

Principle of the Method

18F-AV-45 is a fluorine-18 labeled radiotracer that, after intravenous injection, crosses the blood-brain barrier and binds with high affinity and specificity to fibrillar Aβ plaques.[2] The emitted positrons from the decay of 18F annihilate with electrons in the brain tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting PET images provide a quantitative map of Aβ plaque distribution and density in the brain. By acquiring scans at different time points, researchers can monitor the accumulation or potential clearance of these plaques.[6]

Experimental Protocols

1. Subject Recruitment and Screening

Objective: To select appropriate subjects for a longitudinal 18F-AV-45 PET imaging study.

Protocol:

-

Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment. This typically includes age, clinical diagnosis (e.g., cognitively normal, mild cognitive impairment (MCI), Alzheimer's disease), and results from cognitive assessments (e.g., Mini-Mental State Examination - MMSE).[7][8]

-

Informed Consent: Obtain written informed consent from all participants or their legal representatives prior to any study-related procedures.[7]

-

Medical History and Physical Examination: Conduct a thorough medical history review and physical examination to ensure subjects are suitable for the study and to identify any potential contraindications.

-

Exclusion of Specific Conditions: Exclude individuals with clinically significant hepatic, renal, pulmonary, metabolic, or endocrine disturbances.[7] Also, women who are pregnant or breastfeeding should be excluded.[7]

-

Medication Review: Document all current medications. For clinical trials, subjects on stable doses of approved AD medications may be included.[8]

2. 18F-AV-45 Radiotracer Administration and PET Image Acquisition

Objective: To standardize the administration of 18F-AV-45 and the acquisition of PET images to ensure data consistency and comparability across subjects and time points.

Protocol:

-

Radiotracer Dosing: Administer a single intravenous (IV) bolus injection of 370 MBq (10 mCi) of 18F-AV-45.[8][9]

-

Uptake Period: Allow for an uptake period of 30 to 50 minutes post-injection before starting the PET scan.[9][10] The tracer rapidly enters the brain and reaches a relatively stable state by 40-50 minutes after injection.[10][11]

-

Patient Positioning: Position the patient comfortably on the scanner bed with the head immobilized to minimize motion artifacts.

-

PET Scan Acquisition:

-

Begin the PET scan approximately 50 minutes after the 18F-AV-45 injection.[8][9]

-

Acquire images for a duration of 10 minutes.[9][10] Some protocols may use a 20-minute acquisition window, starting 30 to 50 minutes post-injection.[9]

-

It is recommended to use 3D acquisition mode for increased sensitivity.[10]

-

-

Image Reconstruction: Reconstruct the PET data using appropriate corrections for attenuation, scatter, and random coincidences.[10]

3. Image Processing and Quantitative Analysis

Objective: To process the acquired PET images and derive quantitative measures of amyloid burden.

Protocol:

-

Image Co-registration: Co-register the 18F-AV-45 PET images to a corresponding structural magnetic resonance imaging (MRI) scan for each subject. This allows for accurate anatomical localization of the PET signal.[12]

-

Region of Interest (ROI) Definition:

-

Use an automated anatomical labeling atlas (e.g., Freesurfer) to define cortical ROIs known to accumulate amyloid, such as the frontal, anterior/posterior cingulate, lateral parietal, and lateral temporal cortices.[12]

-

Define a reference region for normalization. Commonly used reference regions include the whole cerebellum, cerebellar gray matter, pons, and eroded subcortical white matter.[4][12] The choice of reference region can impact longitudinal measurements, with some studies suggesting that a white matter or composite reference region may reduce variability.[4]

-

-

Standardized Uptake Value Ratio (SUVR) Calculation:

-

Partial Volume Effect Correction (PVEC): Consider applying PVEC to account for the potential underestimation of tracer uptake in atrophied brain regions. PVEC has been shown to improve the detection of longitudinal amyloid accumulation.[13]

Data Presentation

The following tables summarize quantitative data from longitudinal 18F-AV-45 imaging studies.

Table 1: Baseline and Longitudinal 18F-AV-45 SUVR in Different Diagnostic Groups

| Diagnostic Group | Baseline Mean Cortical SUVR (± SD) | Annualized Percent Change in SUVR | Reference Region | Citation |

| Healthy Controls (HC) | 1.25 (± 0.177) | ~1-2% (in stable Aβ group) | Cerebellum | [4][11] |

| Mild Cognitive Impairment (MCI) | Median: 1.06 (posterior cingulate) | Increases greatest with PVEC | Cerebellum | [13][14] |

| Alzheimer's Disease (AD) | 1.67 (± 0.175) | Increases greatest with PVEC | Cerebellum | [11][13] |

Table 2: Comparison of Different Reference Regions on Longitudinal SUVR Change

| Reference Region | Key Findings on Longitudinal Change | Citation |

| Cerebellum | Commonly used, but may be affected by disease progression in later stages. | [15] |

| White Matter | Reduces variability in longitudinal measurements and improves power to detect treatment effects. | [4] |

| Pons | Enables detection of physiologically plausible cortical change. | [4] |

| Composite | Can be optimized for longitudinal analyses. | [12] |

Visualizations

Below are diagrams illustrating key workflows and concepts in longitudinal 18F-AV-45 imaging.

Caption: Experimental workflow for longitudinal 18F-AV-45 PET imaging.

Caption: Conceptual pathway of Alzheimer's and 18F-AV-45 PET's role.

References

- 1. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-amyloid PET/CT imaging for Alzheimer's disease - Siemens Healthineers USA [siemens-healthineers.com]

- 4. Measurement of Longitudinal β-Amyloid Change with 18F-Florbetapir PET and Standardized Uptake Value Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief history of Aβ imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Evaluation of Florbetapir F 18 (18F-AV-45) [ctv.veeva.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. tech.snmjournals.org [tech.snmjournals.org]

- 11. In Vivo Imaging of Amyloid Deposition in Alzheimer’s Disease using the Novel Radioligand [18F]AV-45 (Florbetapir F 18) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adni.bitbucket.io [adni.bitbucket.io]

- 13. Improved longitudinal [(18)F]-AV45 amyloid PET by white matter reference and VOI-based partial volume effect correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Application Notes and Protocols: 18F-AV-45 in Preclinical Alzheimer's Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain.[1] The radiotracer 18F-AV-45 (Florbetapir F 18) is a positron emission tomography (PET) imaging agent that specifically binds to these Aβ plaques, enabling their in vivo visualization and quantification.[2][3] Its favorable properties, including high binding affinity for Aβ fibrils and rapid brain kinetics, make it a valuable tool in preclinical AD research for understanding disease progression, evaluating therapeutic efficacy, and developing novel diagnostic agents.[3][4]

These application notes provide a comprehensive overview of the use of 18F-AV-45 in preclinical settings, including detailed protocols for in vitro and ex vivo autoradiography, and in vivo PET imaging in transgenic animal models of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize key quantitative data for 18F-AV-45 from preclinical studies.

Table 1: In Vitro Binding Properties of 18F-AV-45 in Human AD Brain Tissue

| Parameter | Value | Tissue Source |

| Dissociation Constant (Kd) | 3.72 ± 0.30 nM | Postmortem AD brain homogenates[1][2] |

| Maximum Binding Capacity (Bmax) | 8,811 ± 1,643 fmol/mg protein | Postmortem AD brain homogenates[1] |

Table 2: In Vivo Characteristics of 18F-AV-45 in Animal Models

| Animal Model | Parameter | Observation |

| Healthy Mice | Brain Uptake | High initial brain uptake with rapid washout[1][2] |

| Healthy Mice | Plasma Half-life | < 30 minutes[5] |

| Rhesus Monkey | Brain Uptake (Peak) | ~4.4% of injected dose[1] |

| TASTPM Transgenic Mice | Injected Dose (In Vivo PET) | 17.39 ± 1.49 MBq[6] |

| APPswe/PSEN1 Transgenic Mice | Age for Ex Vivo Autoradiography | 25 months[5][7] |

| APP/PS1-21 Transgenic Mice | Age for Longitudinal In Vivo PET | 3 to 12 months[1][2] |

Experimental Protocols

Protocol 1: In Vitro Autoradiography of Human AD Brain Sections

This protocol details the procedure for visualizing Aβ plaques in postmortem human brain tissue using 18F-AV-45.

Materials:

-

Frozen human brain sections (20 µm) from AD and control subjects

-

18F-AV-45

-

40% Ethanol

-

Saturated Lithium Carbonate (Li2CO3) in 40% ethanol

-

Distilled water

-

Autoradiography film (e.g., Kodak Biomax MR)

Procedure:

-

Thaw frozen brain sections to room temperature.

-

Incubate the sections with 0.3 nM 18F-AV-45 in 40% ethanol for 1 hour at room temperature.[1]

-

Wash the sections twice for 2 minutes each in a saturated solution of Li2CO3 in 40% ethanol.[1]

-

Perform one 2-minute wash with 40% ethanol.[1]

-

Rinse the sections with distilled water for 30 seconds.[1]

-

Air dry the sections completely.

-

Expose the dried sections to autoradiography film for 12-18 hours.[1]

-

Develop the film and digitize the images for analysis.

Protocol 2: Ex Vivo Autoradiography in Transgenic Mice

This protocol is for assessing 18F-AV-45 binding to Aβ plaques in the brains of transgenic mouse models of AD.

Animal Model: APPswe/PSEN1 transgenic mice (25 months old are recommended for robust plaque pathology).[5][7]

Materials:

-

18F-AV-45 solution for injection

-

Anesthesia (e.g., isoflurane)

-

Saline

-

Tissue freezing medium (e.g., OCT)

-

Cryostat

-

Microscope slides

-

Autoradiography film

Procedure:

-

Anesthetize the transgenic mouse.

-

Inject 18F-AV-45 intravenously via the tail vein. A typical injected dose for biodistribution studies is between 370 and 555 MBq (10-15 mCi), though lower doses are used for imaging.[5]

-

Allow the radiotracer to distribute for 30 minutes post-injection.[5][7]

-

Euthanize the mouse and immediately remove the brain.

-

Freeze the brain in a suitable freezing medium.

-

Section the frozen brain into 20 µm coronal sections using a cryostat.

-

Mount the sections onto microscope slides.

-

Expose the sections to autoradiography film. Exposure time will vary depending on the injected dose and plaque density.

-

Develop the film and analyze the resulting autoradiograms. For confirmation, adjacent sections can be stained with Thioflavin S.[5]

Protocol 3: In Vivo MicroPET Imaging in Transgenic Mice

This protocol outlines the procedure for longitudinal in vivo imaging of Aβ plaques in transgenic mice.

Animal Model: APP/PS1-21 or TASTPM transgenic mice. Longitudinal studies in APP/PS1-21 mice can be performed from 3 to 12 months of age to monitor plaque progression.[1][2][6]

Materials:

-

18F-AV-45 solution for injection

-

Anesthesia (e.g., isoflurane)

-

MicroPET scanner

-

Animal monitoring equipment (respiration, temperature)

Procedure:

-

Anesthetize the mouse and position it in the microPET scanner.

-

Inject 18F-AV-45 intravenously via the tail vein. A typical injected dose for TASTPM mice is 17.39 ± 1.49 MBq.[6]

-

For conscious uptake, the animal can be returned to its cage for a 30-minute uptake period before being anesthetized and placed in the scanner.[6]

-

Acquire dynamic or static PET data. A typical static acquisition is a 10-minute scan starting 50 minutes post-injection.

-

Reconstruct the PET images using an appropriate algorithm (e.g., 3D maximum a priori).

-

Co-register the PET images with a corresponding anatomical MRI or a standard template for region-of-interest (ROI) analysis.

-

Quantify the tracer uptake, often expressed as the Standardized Uptake Value Ratio (SUVR), using the cerebellum as a reference region.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Preclinical experimental workflows for 18F-AV-45.

Caption: Logical relationship of 18F-AV-45 with AD pathology.

References

- 1. PET imaging with [18F]AV-45 in an APP/PS1-21 murine model of amyloid plaque deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Longitudinal Characterization of [18F]-FDG and [18F]-AV45 Uptake in the Double Transgenic TASTPM Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols: 18F-AV-45 PET Imaging in Non-Alzheimer's Dementias

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-AV-45 (Florbetapir F 18) is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain to estimate the density of β-amyloid (Aβ) neuritic plaques. While the primary application of 18F-AV-45 PET is in the evaluation of patients with cognitive impairment for Alzheimer's Disease (AD), its utility extends to the differential diagnosis of other causes of dementia. In non-Alzheimer's dementias, the absence of significant cortical 18F-AV-45 uptake can be a crucial diagnostic feature, helping to distinguish these conditions from AD. This document provides an overview of the application of 18F-AV-45 PET in non-Alzheimer's dementias, including quantitative data and detailed experimental protocols.

Principle of the Method

18F-AV-45 is a fluorine-18 labeled stilbene derivative that specifically binds to fibrillar Aβ aggregates, which are the main component of neuritic plaques in AD.[1] Following intravenous injection, 18F-AV-45 crosses the blood-brain barrier and binds to these plaques.[2] The emitted positrons from the fluorine-18 isotope are detected by a PET scanner, generating images that reflect the density and distribution of Aβ plaques in the brain.[2] A positive scan, indicating moderate to frequent Aβ plaques, is consistent with a neuropathological diagnosis of AD.[3] Conversely, a negative scan suggests the absence of significant Aβ plaque pathology, making a diagnosis of AD less likely.[3]

Applications in Non-Alzheimer's Dementias

Frontotemporal Dementia (FTD)

Frontotemporal dementia is a group of neurodegenerative disorders characterized by progressive neuronal loss in the frontal and/or temporal lobes. Unlike AD, most forms of FTD are not associated with significant Aβ deposition.[4] Therefore, 18F-AV-45 PET imaging is a valuable tool in the differential diagnosis between FTD and AD.

Studies have consistently shown that patients with FTD generally exhibit low cortical 18F-AV-45 uptake, similar to healthy controls and significantly lower than in patients with AD.[4][5] However, it is important to note that some cases of FTD may show positive amyloid scans, which could be due to co-existing AD pathology.[4][5]

Dementia with Lewy Bodies (DLB)

Dementia with Lewy bodies is the second most common cause of degenerative dementia after AD. While the primary pathology in DLB is the presence of Lewy bodies (alpha-synuclein aggregates), a significant proportion of patients with DLB also have co-existing AD pathology with Aβ plaques. Therefore, 18F-AV-45 PET findings in DLB can be heterogeneous. A positive 18F-AV-45 scan in a patient with suspected DLB can indicate mixed pathology and may have implications for prognosis and management.

Vascular Dementia (VaD)

Vascular dementia is caused by reduced blood flow to the brain, often due to stroke or other vascular brain injuries. While the primary pathology is vascular, there is a recognized overlap between VaD and AD, with many patients exhibiting mixed dementia. 18F-AV-45 PET can help to identify the presence and extent of co-existing amyloid pathology in patients with suspected VaD. A prospective study has shown that vascular risk factors are associated with elevated 18F-AV-45 standardized uptake value ratio (SUVR).[6]

Creutzfeldt-Jakob Disease (CJD)

Creutzfeldt-Jakob disease is a rare, rapidly progressive, and fatal neurodegenerative disorder caused by prions. The role of amyloid PET in CJD is less established. While some research with the amyloid tracer 18F-florbetaben has suggested a possible correlation with prion protein deposition, studies involving 18F-AV-45 in CJD are limited.[7] One study on sporadic CJD using the tau tracer [18F]-AV-1451 noted that amyloid PET with [18F]-AV-45 was negative in the studied cases, suggesting a lack of significant Aβ pathology.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data from studies using 18F-AV-45 PET in various dementia cohorts. The Standardized Uptake Value Ratio (SUVR) is a commonly used semi-quantitative measure, typically calculated by normalizing the tracer uptake in cortical regions of interest to a reference region with low expected amyloid deposition, such as the cerebellum.

Table 1: 18F-AV-45 SUVR in Frontotemporal Dementia (FTD) vs. Alzheimer's Disease (AD) and Healthy Controls (HC)

| Study | Patient Group | N | Mean/Median Global Cortical SUVR (Cerebellar Reference) |

| Kobylecki et al. (2015)[4][5] | FTD | 8 | 1.13 (Median) |

| AD | 10 | 1.73 (Median) | |

| HC | 10 | 1.26 (Median) | |

| Camus et al. (2012)[9][10] | AD | 13 | 1.20 (Median) |

| MCI | 12 | 1.06 (Median) | |

| HC | 21 | 1.05 (Median) | |

| Wong et al. (2010)[3] | AD | 11 | 1.67 ± 0.175 (Mean ± SD) |

| HC | 15 | 1.25 ± 0.177 (Mean ± SD) |

Table 2: Amyloid Positivity Rates based on 18F-AV-45 PET

| Study | Patient Group | N | Amyloid Positive (%) (Visual Read) | Amyloid Positive (%) (Quantitative Cut-off) |

| Johnson et al. (2013)[11] | AD | 45 | 76% | 84% |

| MCI | 60 | 38% | 42% | |

| HC | 79 | 14% | 23% | |

| Camus et al. (2012)[9][10] | AD | 13 | 85% | 92.3% (SUVR > 1.122) |

| HC | 21 | 60% | 9.5% (SUVR > 1.122) |

Experimental Protocols

Patient Preparation

-

Informed Consent: Obtain written informed consent from the patient or their legal representative.[12]

-

Medical History: Record a thorough medical history, including any neurological and psychiatric disorders.[12]

-

Dietary Restrictions: No specific dietary restrictions are required for 18F-AV-45 PET scans.[12]

-

Patient Comfort: Ensure the patient is comfortable to minimize movement during the scan. The patient should empty their bladder before the scan.[13]

-

Sedation: If sedation is necessary, it should be administered as late as possible, preferably after the injection of 18F-AV-45, to minimize potential effects on cerebral blood flow and tracer delivery.[7]

Radiotracer Administration

-

Dose: Administer a single intravenous bolus injection of approximately 370 MBq (10 mCi ± 10%) of 18F-AV-45.[12]

-

Injection Technique: The injection should be a slow bolus in a total volume of 10 ml or less, followed by a saline flush of at least 5-15 ml to ensure the full dose is delivered.[13]

PET Image Acquisition

-

Uptake Period: A 50-minute uptake period is typically observed following the administration of 18F-AV-45. During this time, the patient can rest in a quiet environment; unlike FDG-PET, strict environmental standardization is not essential.[12]

-

Scan Initiation: PET imaging should begin approximately 50 minutes post-injection.[12]

-

Scan Duration: Acquire a 10 to 20-minute continuous brain PET scan.[12]

-

Acquisition Mode: Image acquisition should be performed in 3D data acquisition mode with appropriate data corrections.[13]

-

Patient Positioning: The patient should be positioned supine with their head in a comfortable headrest to minimize motion. The entire brain, including the cerebellum, must be within the field of view.[13]

Image Processing and Analysis

-

Image Reconstruction: Reconstruct the PET images using iterative algorithms.[14]

-

Co-registration: Co-register the PET scan to a structural MRI (preferably T1-weighted) of the patient for anatomical referencing.[15]

-

Region of Interest (ROI) Definition:

-

Define cortical ROIs, which may include the frontal, anterior/posterior cingulate, lateral parietal, and lateral temporal regions.[15]

-

Define a reference region for SUVR calculation. Commonly used reference regions include the whole cerebellum or cerebellar gray matter for cross-sectional studies.[15] For longitudinal studies, a composite reference region (whole cerebellum, brainstem/pons, and eroded subcortical white matter) is recommended.[15]

-

-

SUVR Calculation:

-

Calculate the mean tracer uptake within each cortical ROI and the reference region.

-

The SUVR for each cortical ROI is calculated by dividing its mean uptake by the mean uptake of the reference region.[11]

-

A global cortical SUVR is often calculated by averaging the SUVRs of the individual cortical ROIs.[16]

-

-

Visual Interpretation:

-

PET images should be displayed in a transaxial orientation using a gray scale.[13]

-

A negative scan is characterized by more radioactivity in the white matter than in the gray matter, resulting in a clear gray-white matter contrast.[7]

-

A positive scan shows more radioactivity in the gray matter, leading to a reduction or loss of the normal gray-white matter contrast.[7]

-

Visualizations

Caption: A flowchart of the experimental workflow for 18F-AV-45 PET imaging.

Caption: Logical relationships of 18F-AV-45 uptake patterns in different dementias.

References

- 1. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-body biodistribution and brain PET imaging with [18F]AV-45, a novel amyloid imaging agent--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo imaging of amyloid deposition in Alzheimer disease using the radioligand 18F-AV-45 (florbetapir [corrected] F 18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18F-florbetapir PET in patients with frontotemporal dementia and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Cerebral Amyloid Deposition With 18F‐Florbetapir PET Mediates Retinal Vascular Density and Cognitive Impairment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Author response: In vivo [18F]-AV-1451 tau-PET imaging in sporadic Creutzfeldt-Jakob disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adni.loni.usc.edu [adni.loni.usc.edu]

- 13. snmmi.org [snmmi.org]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. adni.bitbucket.io [adni.bitbucket.io]

- 16. Uptake of 18F-AV45 in the Putamen Provides Additional Insights into Alzheimer’s Disease beyond the Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing 18F-AV-45 (Florbetapir) for Monitoring Anti-Amyloid Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is characterized by the cerebral accumulation of β-amyloid (Aβ) plaques, a key pathological hallmark.[1] The development of disease-modifying therapies, particularly monoclonal antibodies targeting Aβ, has created a critical need for reliable, non-invasive biomarkers to monitor treatment efficacy. 18F-AV-45 (Florbetapir, AMYVID™) is a fluorine-18 labeled positron emission tomography (PET) tracer that binds with high affinity to fibrillar Aβ aggregates.[2] Its 110-minute half-life makes it suitable for widespread clinical use.[2] Amyloid PET imaging with 18F-AV-45 allows for the in-vivo visualization and quantification of brain amyloid load, serving as an essential pharmacodynamic biomarker in clinical trials to assess the biological impact of anti-amyloid therapies.[3][4] These notes provide detailed protocols for the application of 18F-AV-45 PET in a longitudinal, therapeutic monitoring context.

Principle of the Method

18F-AV-45 is a derivative of stilbene that readily crosses the blood-brain barrier.[5] It selectively binds to the β-pleated sheet structures of fibrillar amyloid plaques. Following intravenous injection, the tracer distributes throughout the brain, but shows prolonged retention in cortical regions with high Aβ plaque density. In contrast, it washes out more rapidly from regions devoid of amyloid, such as the cerebellum.[6] PET imaging captures the distribution of 18F-AV-45, and the resulting signal intensity in cortical areas, when normalized to a reference region, provides a quantitative measure of amyloid burden.[7] A reduction in the 18F-AV-45 PET signal over the course of a therapeutic intervention is interpreted as a reduction in the cerebral amyloid plaque load.

Applications in Anti-Amyloid Therapy Monitoring

-

Patient Selection and Stratification: Baseline 18F-AV-45 PET scans are used to confirm the presence of pathological amyloid levels, ensuring the enrollment of appropriate subjects into clinical trials.[4]

-

Pharmacodynamic Biomarker: It provides direct evidence of target engagement by quantifying the change in amyloid plaque burden, demonstrating the biological activity of the therapeutic agent.[8]

-

Dose-Response Evaluation: 18F-AV-45 PET can be used to assess the relationship between different drug dosage levels and the extent of amyloid clearance.[9]

-

Longitudinal Monitoring: Serial PET scans enable researchers to track the rate and sustainability of amyloid reduction over time, including after treatment cessation.[9][10]

Visualization of Key Processes

Below are diagrams illustrating the experimental workflow for therapy monitoring, the biological mechanism of antibody-mediated amyloid clearance, and the data analysis pipeline.

References

- 1. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. ADDF-Funded PET Imaging Makes Clinical Trial Success Possible | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]